(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine derivatives Imidazolidines are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of a nitrile to form an intermediate, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The use of solvent-free conditions and recyclable catalysts can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The selenium atom in the methylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The imidazolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted imidazolidine derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique selenium-containing structure makes it valuable in the development of novel catalysts and ligands for various chemical reactions.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of selenium. Selenium is known to play a crucial role in protecting cells from oxidative damage, and compounds containing selenium are investigated for their potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential use in the treatment of diseases related to oxidative stress, such as cancer and neurodegenerative disorders. Its ability to modulate redox reactions makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, that require enhanced oxidative stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the methylselanyl group can participate in redox reactions, modulating the activity of enzymes involved in oxidative stress pathways. This modulation can lead to the protection of cells from oxidative damage and the regulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms at non-adjacent positions.
Imidazolidine: A saturated analog of imidazole, containing two nitrogen atoms in a five-membered ring.
Selenourea: A selenium-containing compound with a structure similar to urea.
Uniqueness
(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties. The selenium atom enhances the compound’s ability to participate in redox reactions, making it valuable in applications that require oxidative stability and antioxidant activity.
Properties
CAS No. |
918887-84-0 |
---|---|
Molecular Formula |
C6H10N2O2Se |
Molecular Weight |
221.13 g/mol |
IUPAC Name |
(5S)-5-(2-methylselanylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2Se/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)/t4-/m0/s1 |
InChI Key |
VBMUJTYUKATBSF-BYPYZUCNSA-N |
Isomeric SMILES |
C[Se]CC[C@H]1C(=O)NC(=O)N1 |
Canonical SMILES |
C[Se]CCC1C(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.